

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data of 3,4-Dichloropyridazine**

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## **Compound of Interest**

**Compound Name:** 3,4-Dichloropyridazine

**Cat. No.:** B174766

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## An In-depth Technical Guide to the <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectral Data of **3,4-Dichloropyridazine**

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, a thorough understanding of their spectroscopic data is paramount for structure elucidation and purity assessment. This technical guide provides a focused overview of the available Nuclear Magnetic Resonance (NMR) spectral data for the compound **3,4-dichloropyridazine**. This document summarizes the known <sup>1</sup>H NMR data, outlines a general experimental protocol for NMR data acquisition, and presents this information in a clear, structured format for ease of use.

## Introduction

**3,4-Dichloropyridazine** is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine ring and the influence of the chloro substituents. Accurate spectral characterization is a critical first step in its application and further functionalization. NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution.

## **<sup>1</sup>H NMR Spectral Data**

The <sup>1</sup>H NMR spectrum of **3,4-dichloropyridazine** in deuterated chloroform (CDCl<sub>3</sub>) displays two distinct signals corresponding to the two protons on the pyridazine ring. A Chinese patent provides the following data:

Table 1:  $^1\text{H}$  NMR Spectral Data of **3,4-Dichloropyridazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.02	Doublet (d)	5.3	1H	H-6
7.61	Doublet (d)	5.3	1H	H-5

Solvent:  $\text{CDCl}_3$  Reference: CN104211644A[1]

The downfield chemical shift of the H-6 proton can be attributed to the deshielding effect of the adjacent nitrogen atom. The observed coupling constant of 5.3 Hz is typical for ortho-coupling between protons on a pyridazine ring.

## $^{13}\text{C}$ NMR Spectral Data

Despite a thorough search of available scientific literature and spectral databases, specific experimental  $^{13}\text{C}$  NMR spectral data for **3,4-dichloropyridazine** could not be located. For structurally similar compounds, the carbon signals are expected to appear in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbons directly attached to the chlorine atoms (C-3 and C-4) would be expected to have their chemical shifts significantly influenced by the electronegativity of the chlorine atoms. Similarly, the carbons adjacent to the nitrogen atoms (C-3 and C-6) will also experience a downfield shift.

## Experimental Protocols

While a specific experimental protocol for the acquisition of the NMR data for **3,4-dichloropyridazine** was not detailed in the available literature, a general methodology for obtaining high-quality NMR spectra of dichloropyridazine analogs can be described as follows.

## Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified **3,4-dichloropyridazine**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. The solvent should contain an internal

standard, such as tetramethylsilane (TMS), for chemical shift referencing.

- Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

## NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

<sup>1</sup>H NMR Acquisition Parameters (Typical):

- Pulse Program: A standard single-pulse experiment.
- Spectral Width: Approximately 15 ppm, centered around 7 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

<sup>13</sup>C NMR Acquisition Parameters (Typical):

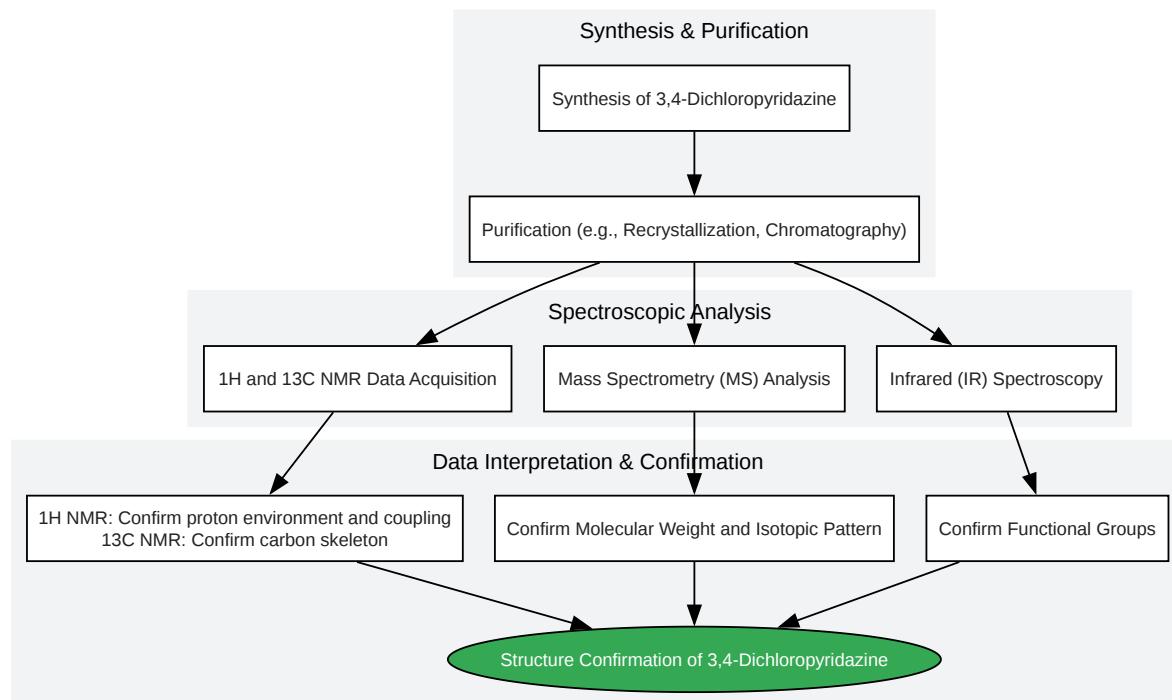
- Pulse Program: A proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200 ppm, centered around 120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of the <sup>13</sup>C isotope.
- Temperature: 298 K (25 °C).

## Data Processing

- Fourier Transformation: Apply an appropriate window function before Fourier transformation of the Free Induction Decay (FID).
- Phasing and Baseline Correction: Manually phase the resulting spectrum and apply an automatic baseline correction.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of synthesized **3,4-dichloropyridazine**, incorporating NMR spectroscopy as a key analytical technique.

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Caption: Workflow for the synthesis and structural confirmation of **3,4-Dichloropyridazine**.

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## References

- 1. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

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